An In-depth Technical Guide to the Structural Elucidation of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to the Structural Elucidation of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
Preamble: Beyond the Formula
For the seasoned researcher, a chemical name and molecular formula such as C₁₂H₁₂N₂O₃ represent not an answer, but a question.[1][2] The elucidation of a molecule's precise three-dimensional architecture is a foundational imperative in drug discovery, materials science, and chemical synthesis. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, a member of the versatile pyrazolone class of heterocycles, serves as a quintessential example of this challenge.[3][4] These compounds are not merely synthetic intermediates for dyes but are core scaffolds in a plethora of pharmacologically active agents, exhibiting activities from anti-inflammatory to antimicrobial.[3][5][6][7]
This guide eschews a simplistic recitation of analytical data. Instead, it offers a strategic, field-proven workflow for structural verification, grounded in the causality behind each experimental choice. We will navigate the pivotal challenge of tautomerism inherent to the pyrazolone ring and demonstrate how a multi-technique, self-validating analytical approach provides an unambiguous and authoritative structural assignment.
The Central Challenge: Tautomeric Ambiguity in Pyrazolones
The primary complexity in assigning a definitive structure to pyrazolone derivatives is their capacity to exist in multiple, rapidly interconverting tautomeric forms.[5][8] This constitutional isomerism, typically involving the migration of a proton, means the molecule may exist as a mixture of forms in equilibrium, with the predominant form being highly sensitive to its physical state (solid vs. solution) and environment (solvent polarity).[8][9]
For Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, three principal tautomers must be considered: the keto (CH), enol (OH), and a second imidic-like (NH) form. The objective of our analytical strategy is to determine which of these forms is dominant.
Caption: Potential tautomeric equilibria in the pyrazolone core.
The Elucidation Workflow: An Integrated, Multi-Modal Strategy
No single analytical technique can provide a complete and validated structural picture. True scientific integrity demands a confluence of evidence, where each method corroborates and builds upon the last. Our approach is a logical progression from foundational data to high-resolution structural detail.
Caption: A logical workflow for comprehensive structure elucidation.
Mass Spectrometry (MS): Confirming the Molecular Blueprint
Expertise & Causality: The logical inception of any structural analysis is to confirm the molecular weight and, by extension, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough precision to distinguish between compounds with the same nominal mass but different atomic compositions.
Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire data over a mass-to-charge (m/z) range of 100-500. The TOF analyzer provides the high mass accuracy required.
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass for the molecular formula C₁₂H₁₂N₂O₃.
Expected Data & Interpretation The analysis validates the molecular formula, which is the bedrock of the entire elucidation process. A discrepancy here would indicate an impurity or an incorrect starting hypothesis.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₁₂N₂O₃ |
| Monoisotopic Mass | 232.0848 g/mol | - |
| [M+H]⁺ (Exact Mass) | 233.0921 | ~233.0921 ± 5 ppm |
Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that provides critical information about the functional groups present in a molecule. For pyrazolones, it offers the first tangible evidence to differentiate between the keto and enol tautomers by probing for the presence of C=O (ketone/amide) and O-H (enol) stretching vibrations.[10]
Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A small amount of the solid powder is placed directly onto the diamond ATR crystal. No further preparation is needed.
-
Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.
Expected Data & Interpretation The presence of strong carbonyl absorptions and the absence of a broad O-H stretch are highly indicative of the keto tautomer being the dominant form in the solid state.
| Wavenumber (cm⁻¹) | Vibration Type | Implication for Structure |
| ~3050-3100 | Aromatic C-H Stretch | Confirms phenyl group |
| ~2980 | Aliphatic C-H Stretch | Confirms ethyl and CH₂ groups |
| ~1735 | C=O Stretch (Ester) | Confirms ethyl carboxylate group |
| ~1690 | C=O Stretch (Ring Ketone/Amide) | Strong evidence for the keto tautomer |
| ~1595, ~1500 | C=C/C=N Stretch (Aromatic/Pyrazole) | Confirms ring structures |
| Absence of ~3200-3600 | No Broad O-H Stretch | Argues against the enol tautomer |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution.[11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the atom-to-atom connectivity.
Protocol: High-Field NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a trace of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz or higher NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Experiments (Optional but Recommended): Run COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments for full confirmation.
-
Expected Data & Interpretation (for the Keto Tautomer in CDCl₃) The key diagnostic signal is the singlet for the CH₂ group in the pyrazole ring. The enol tautomer would instead feature a single proton (CH) at a different chemical shift.
Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8-7.9 | Multiplet | 2H | Phenyl (ortho-H) |
| ~7.4-7.5 | Multiplet | 2H | Phenyl (meta-H) |
| ~7.2-7.3 | Multiplet | 1H | Phenyl (para-H) |
| ~4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.60 | Singlet (s) | 2H | Pyrazole Ring -CH₂- |
| ~1.42 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~168.0 | Ring C=O (C5) |
| ~161.5 | Ester C=O |
| ~145.0 | Pyrazole C3 |
| ~138.0 | Phenyl C1' (ipso) |
| ~129.0 | Phenyl C3'/C5' |
| ~125.0 | Phenyl C4' |
| ~119.0 | Phenyl C2'/C6' |
| ~62.0 | -O-CH₂ -CH₃ |
| ~40.0 | Pyrazole Ring -CH₂- (C4) |
| ~14.0 | -O-CH₂-CH₃ |
The HMBC experiment provides the final, irrefutable proof by showing correlations between protons and carbons that are 2-3 bonds away. A crucial expected correlation would be from the singlet at δ ~3.60 ppm (the -CH₂- protons) to the ring carbonyl carbon at δ ~168.0 ppm (C5), definitively linking the methylene group to the keto-functionality.
Conclusion: A Self-Validating Structural Consensus
The structure of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate is authoritatively confirmed through the strategic application of orthogonal analytical techniques.
-
Mass Spectrometry validates the elemental formula C₁₂H₁₂N₂O₃.
-
IR Spectroscopy confirms the presence of two distinct carbonyl groups (ester and ring ketone) and the absence of an enolic O-H group in the solid state.
-
NMR Spectroscopy provides an unambiguous map of the proton-carbon framework in solution, with the key diagnostic singlet for the C4-methylene protons confirming the 4,5-dihydro-5-oxo tautomer as the overwhelmingly dominant species.
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